Silver tetrafluoroborate
Description
Properties
IUPAC Name |
silver;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAVYRRHZLAMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgBF4 | |
| Record name | Silver tetrafluoroborate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_tetrafluoroborate | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Silver fluoroborate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_fluoroborate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884548 | |
| Record name | Silver tetrafluoroborate | |
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Molecular Weight |
194.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |
| Record name | Silver tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
14104-20-2 | |
| Record name | Silver tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14104-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silver tetrafluoroborate | |
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| Record name | Borate(1-), tetrafluoro-, silver(1+) (1:1) | |
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| Record name | Silver tetrafluoroborate | |
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| Record name | Silver (I) tetrafluoroborate | |
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Properties of Silver Tetrafluoroborate
Silver tetrafluoroborate (B81430) is a white, crystalline solid, though commercial samples may appear off-white or gray. wikipedia.org It is known for its high solubility in water and various polar organic solvents. wikipedia.orgontosight.aicymitquimica.com This solubility is a key attribute for its use in a wide range of reaction media.
Table 1: Physicochemical
| Property | Value |
| Chemical Formula | AgBF₄ sigmaaldrich.com |
| Molecular Weight | 194.67 g/mol sigmaaldrich.com |
| Appearance | White to off-white crystalline powder wikipedia.orgchemicalbook.com |
| Melting Point | 70-73 °C (monohydrate) chemicalbook.com |
| Density | 4.16 g/cm³ wikipedia.org |
| Solubility | Soluble in water, benzene, toluene, nitromethane, and diethyl ether. wikipedia.orgchemister.ru |
| Crystal Structure | Orthorhombic nih.gov |
Synthesis and Handling of Silver Tetrafluoroborate
The synthesis of silver tetrafluoroborate (B81430) can be achieved through several routes. A common laboratory method involves the reaction of silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) with tetrafluoroboric acid (HBF₄). wikipedia.orgontosight.ai Another approach is the reaction of silver(I) fluoride (B91410) with boron trifluoride in a suitable solvent like nitromethane. wikipedia.orggoogle.com A metathetic reaction between silver nitrate (B79036) and an ammonium (B1175870) or sodium tetrafluoroborate salt in a solvent like acetonitrile (B52724) also yields the desired product. ontosight.aitandfonline.com
Due to its hygroscopic (moisture-absorbing) and light-sensitive nature, silver tetrafluoroborate requires careful handling. chemicalbook.comcoleparmer.com It should be stored in a cool, dry, and dark place in a tightly sealed container. coleparmer.comfujifilm.com Standard laboratory safety protocols, including the use of personal protective equipment, should always be followed when working with this compound. coleparmer.comwindows.netapolloscientific.co.uk
Catalysis and Reaction Mechanisms Promoted by Silver Tetrafluoroborate
Lewis Acidity of AgBF₄ in Organic Synthesis
The Lewis acidic character of silver tetrafluoroborate (B81430) is central to its application in organic chemistry. The silver cation, Ag⁺, can accept electron pairs from various functional groups, thereby activating them towards subsequent reactions. A key feature of AgBF₄ is its weakly coordinating tetrafluoroborate anion, which does not interfere with the catalytic process, allowing the silver cation to exert its full Lewis acidity. arabjchem.org This property is particularly advantageous in reactions where other silver salts with more coordinating anions, such as silver nitrate (B79036), might lead to different reaction pathways. arabjchem.org
The high affinity of the silver(I) ion for halogens is another critical aspect of its reactivity. cut.ac.zaresearchgate.netresearchgate.netacs.orgacs.orgfigshare.comrsc.orgresearchgate.netthieme-connect.deoup.comacs.org This affinity drives reactions involving the abstraction of halide atoms, leading to the formation of insoluble silver halides, which is often the thermodynamic driving force for the reaction. researchgate.netwikipedia.org
Silver tetrafluoroborate has been employed in the activation of acyl chlorides for various synthetic transformations. For instance, in a reaction involving the cleavage of a sulfur-carbon bond, AgBF₄ was used in the presence of acetyl chloride. arabjchem.org The silver ion is proposed to complex with the carbonyl group, facilitating the reaction. arabjchem.org
In the context of Friedel-Crafts acylation, the role of AgBF₄ can be more nuanced. While Friedel-Crafts reactions are fundamental for creating carbon-carbon bonds with an aromatic ring, they typically require a stoichiometric amount of a Lewis acid catalyst. nih.gov In a study exploring catalytic Friedel-Crafts acylation using a combination of gallium trichloride (B1173362) (GaCl₃) and a silver salt, AgBF₄ did not yield the desired product, whereas other silver salts like silver perchlorate (B79767) (AgClO₄) and silver hexafluoroantimonate (AgSbF₆) were effective. oup.com This highlights that the efficacy of AgBF₄ in activating acyl chlorides can be highly dependent on the specific reaction conditions and other reagents present.
This compound is a widely used promoter for nucleophilic substitution reactions, particularly in the field of carbohydrate chemistry. researchgate.net It is effective in activating a variety of glycosyl donors, such as glycosyl halides. researchgate.net The mechanism involves the silver ion assisting in the departure of the leaving group, often a halide, through the formation of a silver halide precipitate, thereby generating a reactive oxocarbenium ion intermediate that is then attacked by a nucleophile. researchgate.net
An advantage of AgBF₄ over other silver salts like silver triflate (AgOTf) is its ease of handling and no requirement for azeotropic dehydration before use. researchgate.net It has demonstrated selective activation of glycosyl halides or thioimidates in the presence of less reactive thioglycosides or n-pentenyl glycosides, enabling sequential one-pot syntheses. researchgate.net
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| Glycosyl Halide, Alcohol | AgBF₄ | O-Glycoside | Varies | researchgate.net |
| Glycosyl Trichloroacetimidate, Alcohol | AgBF₄ | O-Glycoside | Varies | researchgate.net |
| Glycosyl Thioimidate, Alcohol | AgBF₄ | O-Glycoside | Varies | researchgate.net |
| Tetra-O-benzyl-d-mannosyl fluoride (B91410), Cyclohexylmethanol | Cp₂ZrCl₂–AgBF₄ | α-O-glycoside | High | cdnsciencepub.com |
| 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl chloride, Ether | AgBF₄ | 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl fluoride | 81.5 | researchgate.net |
This compound catalyzes a variety of rearrangement reactions. A notable example is the Stieglitz rearrangement of N-halogenated amines, which is analogous to the Beckmann rearrangement. wikipedia.org In this reaction, AgBF₄ facilitates the dissociation of the halide from the nitrogen atom, generating a nitrenium ion intermediate that then undergoes a 1,2-rearrangement. wikipedia.org This has been applied in total synthesis, for instance, in a ring-forming step during the synthesis of (±)-lycopodine. wikipedia.org
AgBF₄ also promotes the Beckmann rearrangement of aldoximes to primary amides in a cooperative catalytic system with a gold complex. In this dual catalytic system, the silver catalyst is thought to facilitate the dehydration of the oxime. organic-chemistry.org The rearrangement of O-tosyl oximes of 1-tetralone (B52770) derivatives has also been studied, where AgBF₄ was used to confirm the structure of an intermediate by replacing a chloride anion. nih.gov
Other examples of AgBF₄-catalyzed rearrangements include:
The rearrangement of propargyl-phenyl ethers to 2H-chromenes at lower temperatures than the thermal rearrangement. researchgate.net
The rearrangement of strained σ-bonds in polycyclic systems, such as the synthesis of snoutene. arabjchem.org
The rearrangement of N-chloroketimines. acs.org
A silver-catalyzed rearrangement/cyclization was employed to construct tetrahydrofuran (B95107) rings in the total synthesis of amphidinolide F. researchgate.net
This compound is utilized as a catalyst in various cycloaddition reactions, including the Diels-Alder reaction. wikipedia.orgiitk.ac.inorganic-chemistry.org In these [4+2] cycloadditions, the Lewis acidic Ag⁺ ion coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. organic-chemistry.org Strategies to optimize AgBF₄-catalyzed Diels-Alder reactions include the use of non-coordinating solvents to enhance the Lewis acidity of the silver ion and maintaining reaction temperatures between 0–25°C to minimize side reactions.
Silver-catalyzed [3+2] cycloaddition reactions have also been developed for the synthesis of various heterocyclic compounds. For example, AgBF₄ has been used in the regioselective [3+2] cycloaddition of arenediazonium salts with 2,2,2-trifluorodiazoethane (B1242873) to produce 2-aryl-5-trifluoromethyltetrazoles. rsc.org
| Diene | Dienophile | Catalyst System | Product Type | Reference |
| 2′-Hydroxychalcones | Various Dienes | Silica-supported AgNP (from AgBF₄) | Cyclohexenyl chalcones | nih.gov |
| Conjugated Diene | Alkene/Alkyne | AgBF₄ | Substituted Cyclohexene | |
| Arenediazonium salt | 2,2,2-trifluorodiazoethane | AgBF₄ | 2-Aryl-5-trifluoromethyltetrazole | rsc.org |
| Aryl diazonium salt | Seyferth-Gilbert reagent | AgBF₄ | Phosphonylated tetrazole | researchgate.net |
This compound has been shown to promote ring expansion reactions. It can mediate the ring-opening of strained rings like cyclopropanes, followed by subsequent reactions that can lead to larger ring systems. arabjchem.org For instance, AgBF₄ has been used to promote reactions that afford expansion to seven-membered rings, where the tetrafluoroborate anion is thought to stabilize the intermediate carbocation. arabjchem.org
The reaction of siloxycyclopropanes with silver(I) tetrafluoroborate can lead to the formation of 1,6-diketones through a ring-opening mechanism. acs.org Additionally, AgBF₄ has been used in the ring expansion of cyclobutylmethylcarbenium ions to yield cyclopentane (B165970) or cyclopentene (B43876) derivatives. ugent.be
This compound can act as a useful oxidizing agent in various organic reactions, often proceeding through a one-electron oxidation mechanism. arabjchem.org This is particularly evident in oxidative coupling reactions. For example, in the cross-coupling of organozinc compounds, AgBF₄ can induce the reaction, with the detection of metallic silver (Ag(0)) suggesting a one-electron oxidation of the organozinc reagent by Ag(I). arabjchem.org
AgBF₄ can also promote oxidative coupling reactions driven by hydride abstraction. cut.ac.za An example is the oxidative coupling method for the synthesis of free phenolic procyanidin (B600670) B-3, which involves a benzyl-protected catechin (B1668976) and is promoted by AgBF₄. figshare.com Furthermore, AgBF₄ can be used to displace chloride from precious metal complexes that are then used in the oxidation of alcohols by persulfate. researchgate.netrsc.orgoup.comacs.org
Role in Carbon-Carbon Bond Formation
This compound (AgBF₄) is a versatile and effective catalyst in organic synthesis, particularly in promoting the formation of carbon-carbon (C-C) bonds. Its utility stems from its character as a Lewis acid and its ability to activate various functional groups, facilitating a range of chemical transformations. This section focuses on its specific roles in cyclization and ortho-alkylation reactions.
Cyclization Reactions
This compound promotes a variety of cyclization reactions, which are fundamental processes for constructing cyclic molecular architectures. Its catalytic activity enables the formation of carbocyclic and heterocyclic ring systems through several distinct mechanistic pathways.
This compound has been identified as an effective catalyst for electrophilic cascade cyclization reactions, enabling the synthesis of complex polycyclic structures from relatively simple starting materials under mild conditions. nih.govacs.orgacs.org A notable application is the synthesis of halo-substituted benzo[a]fluorenols from benzodiyne substrates. acs.orgacs.org This transformation proceeds with good chemical selectivity and demonstrates the power of combining a transition metal catalyst with an electrophile to build intricate carbocyclic frameworks. acs.org
The proposed mechanism for this reaction involves the activation of one of the alkyne moieties by the silver(I) Lewis acid, making it susceptible to intramolecular attack by the second alkyne. This initial cyclization generates a vinyl carbocation intermediate. acs.orgacs.org A subsequent intramolecular Friedel-Crafts-type reaction leads to the formation of the final fused ring system. acs.orgacs.org This cascade process highlights the ability of AgBF₄ to orchestrate a sequence of bond-forming events in a single operation. acs.org
The reaction conditions are generally mild, and the resulting halide-containing benzo[a]fluorenol products can be further modified through cross-coupling reactions, adding to the synthetic utility of this method. acs.orgacs.org The efficiency of the reaction can be influenced by the electronic nature of the substituents on the aromatic rings of the starting material. For instance, electron-donating groups on certain positions can sometimes lead to more complex reaction mixtures due to increased reactivity. acs.org
Table 1: this compound-Catalyzed Electrophilic Cascade Cyclization of Benzodiynes
| Entry | R¹ Substituent | R³ Substituent | Product | Yield (%) |
| 1 | H | H | 2a | 75 |
| 2 | 4-Me | H | 2b | 72 |
| 3 | 4-F | H | 2c | 73 |
| 4 | 4-Cl | H | 2d | 76 |
| 5 | 5-NO₂ | H | 2e | 78 |
| 6 | 4,5-diMeO | H | 2f | Complex |
| 7 | H | MeO | 2g | 82 |
| 8 | H | Et | 2h | 80 |
This table presents a selection of substrates and their corresponding yields in the AgBF₄-catalyzed synthesis of halo-substituted benzo[a]fluorenols, adapted from research findings. acs.org
This compound is a widely recognized promoter for heterocyclization reactions, which are crucial for the synthesis of nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds. nih.govarabjchem.org These reactions often involve the Ag(I) ion activating a substrate to facilitate an intramolecular C-C or carbon-heteroatom bond formation. arabjchem.orgresearchgate.net
One key application is the synthesis of substituted furans. researchgate.net For example, treating 2,3-diiodo-1-(phenylsulfonyl)-1-propene with a trimethylsilyl (B98337) enol ether in the presence of this compound leads to an initial Sₙ2 displacement of the terminal iodide. The resulting intermediate can then be cyclized with a base to form a 2-phenylsulfonylmethyl-substituted furan. researchgate.net In this process, AgBF₄ promotes the initial alkylation step. researchgate.net
Another significant application is the one-pot synthesis of polysubstituted pyrroles directly from alkynoates and amines. This transformation is achieved through an addition/oxidative cyclization sequence where AgBF₄ acts as the catalyst in the presence of an oxidant like phenyliodine(III) diacetate (PIDA). researchgate.net This method provides a direct route to constructing the pyrrole (B145914) ring system. researchgate.net
This compound also mediates reactions involving the opening of strained rings followed by a cyclization event. arabjchem.orgresearchgate.net This strategy allows for the transformation of readily available cyclic precursors into different, often more complex, ring systems.
A prominent example is the reaction of donor-acceptor (DA) cyclopropanes with various nucleophiles. thieme-connect.com While not always the direct catalyst for the initial ring-opening, AgBF₄, often in combination with other reagents like trimethylsilyl chloride, can be used to promote the ring-opening of ketocyclopropanes under mild conditions to form acyclic intermediates that can subsequently cyclize. thieme-connect.com The reactivity of the cyclopropane (B1198618) is a key factor, with more active cyclopropanes requiring weaker Lewis acids. thieme-connect.com
Furthermore, AgBF₄ has been used in reactions of siloxycyclopropanes. acs.org Its interaction with the substrate can induce a ring-opening to form a β-metallo ketone equivalent, which can then participate in further reactions, including dimerization to form 1,6-diketones. acs.org
Achieving stereocontrol in cyclization reactions is a major goal in organic synthesis, and this compound has been employed in systems where stereoselectivity is a key outcome. nih.gov
In the cyclization of certain metalated nitriles to form bicyclic systems like hydrindanes, the choice of metal cation and reaction conditions significantly influences the stereochemical outcome. nih.gov For less reactive C-cuprated nitriles, the addition of this compound is necessary to induce the cyclization. In one studied case, the reaction exclusively yielded the cis-hydrindane, suggesting that the cyclization proceeds through a specific conformation to relieve torsional strain. nih.gov
High stereoselectivity is also a feature of the ring-opening of donor-acceptor cyclopropanes, which can provide access to enantiomerically pure functionalized compounds. thieme-connect.com Silver-catalyzed C(sp²)–H cyclobutylation of hydroxyarenes with bicyclobutanes also proceeds with high diastereoselectivity, affording cis-configured products. rsc.org Mechanistic studies suggest this selectivity arises from hydrogen bonding and steric repulsions in the transition state of the nucleophilic attack. rsc.org
ortho-Alkylation Reactions
This compound has emerged as an effective catalyst for the direct ortho-alkylation of phenols and diarylamines with styrenes. nih.govacs.org This reaction provides a direct method for C-C bond formation at the position adjacent to the directing heteroatom, a synthetically valuable transformation that can be challenging to achieve with high selectivity using other methods. nih.govacs.org
The reaction demonstrates excellent ortho-selectivity, with the branched (Markovnikov) alkylated product being the major isomer formed. acs.org This high regioselectivity is attributed to a proposed concerted mechanism where the proximal X-H group (where X is O or N) plays a crucial role. nih.govacs.org
Mechanistic studies suggest that several pathways, including Brønsted acid catalysis, Lewis acid catalysis, and electron hole catalysis, may operate depending on the specific substrates and conditions. nih.govacs.org For phenothiazine (B1677639) substrates, AgBF₄ was found to be the superior catalyst compared to various other silver salts, highlighting the importance of the tetrafluoroborate counterion. acs.org The involvement of a radical mechanism is supported by the inhibition of the reaction in the presence of the radical scavenger TEMPO. nih.gov
Table 2: AgBF₄-Catalyzed ortho-Alkylation of Phenothiazine with Styrene
| Entry | Catalyst (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | AgBF₄ (5) | 1 | >98 | 85 |
| 2 | AgOTf (5) | 24 | 15 | 10 |
| 3 | AgSbF₆ (5) | 1 | >98 | 83 |
| 4 | AgOAc (5) | 24 | 0 | 0 |
| 5 | AgNO₃ (5) | 24 | 0 | 0 |
This table compares the efficacy of different silver salts in the ortho-alkylation of phenothiazine, demonstrating the superiority of the tetrafluoroborate (BF₄⁻) and hexafluoroantimonate (SbF₆⁻) counterions. Yields were determined by GC. Adapted from research findings. acs.org
The substrate scope is broad, encompassing various substituted phenothiazines, diarylamines, and phenols. nih.govacs.org The reaction conditions can be adjusted, for instance by increasing the temperature, to accommodate less basic diarylamine and phenol (B47542) substrates. nih.gov
Mechanistic Pathways (Brønsted Acid, Lewis Acid, Electron Hole Catalysis)
This compound can operate through multiple mechanistic pathways, the prevalence of which depends on the specific reaction conditions and substrates involved. These pathways include Lewis acid catalysis, Brønsted acid catalysis, and electron hole catalysis. acs.orgnih.gov
Lewis Acid Catalysis: As a silver(I) salt, AgBF₄ acts as a soft Lewis acid, showing a high affinity for halides and other soft Lewis bases. sigmaaldrich.cn In many reactions, its primary role is to abstract a halide from the substrate, generating a carbocationic intermediate and precipitating the corresponding silver halide. This is a key step in many glycosylation and cross-coupling reactions. The Ag⁺ ion can also activate functional groups like acyl chlorides. sigmaaldrich.cnsigmaaldrich.com
Brønsted Acid Catalysis: While AgBF₄ itself is not a Brønsted acid, it can lead to the in situ generation of one. For instance, in the presence of trace amounts of water, AgBF₄ can hydrolyze to form hydrofluoric acid (HF) and ultimately tetrafluoroboric acid (HBF₄), a strong Brønsted acid. acs.org This Brønsted acid can then catalyze reactions such as the ortho-alkylation of phenols and diarylamines. acs.orgnih.gov
Electron Hole Catalysis: In certain reactions, AgBF₄ can act as a one-electron oxidant, initiating catalysis through the formation of a radical cation, also known as an electron hole. acs.orgnih.gov This is particularly observed in the ortho-alkylation of electron-rich substrates like phenothiazines. The silver(I) ion is reduced to metallic silver (Ag⁰), which is often observed as a silver mirror in the reaction vessel. acs.orgarabjchem.org This redox pathway offers an alternative to traditional acid-catalyzed mechanisms. acs.orgnih.gov
A study on the ortho-alkylation of diarylamines and phenols with styrenes highlights the interplay of these mechanisms. Depending on the substrate and conditions, the reaction can proceed via Brønsted acid catalysis, Lewis acid catalysis, or electron hole catalysis, demonstrating the mechanistic diversity of AgBF₄. acs.orgnih.gov
Regioselectivity and Substrate Scope
The regioselectivity of reactions catalyzed by this compound is a significant aspect of its synthetic utility. In the ortho-alkylation of phenols and diarylamines, AgBF₄ demonstrates excellent ortho-selectivity. acs.orgnih.gov This is attributed to a concerted protonation/C-C bond-formation pathway where the proximal XH group (where X is O or N) directs the incoming electrophile to the ortho position. acs.orgnih.gov
The substrate scope for AgBF₄-catalyzed reactions is broad. In ortho-alkylation, it is effective for less basic anilines and phenols. acs.orgnih.gov The reaction accommodates various substituted styrenes, including 1,1- and 1,2-disubstituted styrenes, although with lower yields for the latter. nih.gov However, substrates like acrylates and vinylpyridines were found to be unreactive under these conditions. nih.gov
Table 1: Substrate Scope in AgBF₄-Catalyzed Ortho-Alkylation of Phenothiazine with Styrenes
| Entry | Styrene Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | Styrene | 1-(1-Phenylethyl)-10H-phenothiazine | 84 |
| 2 | 4-Methylstyrene | 1-(1-(p-Tolyl)ethyl)-10H-phenothiazine | 82 |
| 3 | 4-Methoxystyrene | 1-(1-(4-Methoxyphenyl)ethyl)-10H-phenothiazine | 75 |
| 4 | 4-Chlorostyrene | 1-(1-(4-Chlorophenyl)ethyl)-10H-phenothiazine | 68 |
| 5 | α-Methylstyrene | 1-(2-Phenylpropan-2-yl)-10H-phenothiazine | 43 |
Data compiled from studies on ortho-alkylation reactions. nih.gov
Glycosylation Reactions
This compound is a potent promoter for chemical glycosylation, a fundamental process for the synthesis of oligosaccharides and glycoconjugates. nih.govnih.gov It has been identified as an excellent promoter for the activation of a wide array of glycosyl donors. nih.govnih.govresearchgate.net
Activation of Glycosyl Donors (e.g., Halides, Trichloroacetimidates, Thioimidates)
AgBF₄ effectively activates various types of glycosyl donors, facilitating the formation of glycosidic bonds. nih.govnih.gov
Glycosyl Halides: AgBF₄ promotes the coupling of glycosyl bromides and chlorides. The high affinity of Ag⁺ for halides drives the reaction by precipitating silver halide.
Glycosyl Trichloroacetimidates: These donors are also efficiently activated by AgBF₄. nih.govnih.gov
Glycosyl Thioimidates: AgBF₄ is a highly effective promoter for the activation of glycosyl thioimidates, such as S-benzoxazolyl (SBox) and S-thiazolinyl (STaz) glycosides. nih.govresearchgate.net
The versatility of AgBF₄ in activating a range of common glycosyl donors makes it a valuable tool in carbohydrate chemistry. nih.gov
Selective Activation for One-Pot Syntheses
A key advantage of using this compound is its ability to selectively activate certain glycosyl donors over others, enabling one-pot oligosaccharide synthesis. nih.govnih.gov For instance, AgBF₄ can selectively activate glycosyl halides or thioimidates in the presence of less reactive donors like thioglycosides or n-pentenyl glycosides. nih.govresearchgate.net
This chemoselectivity allows for sequential activation strategies. In a typical one-pot synthesis, a more reactive glycosyl donor is activated by AgBF₄ to react with a glycosyl acceptor that contains a less reactive leaving group. In a subsequent step, this less reactive group can be activated by a different promoter to form a longer oligosaccharide. nih.gov For example, a glycosyl thioimidate can be selectively activated by AgBF₄ over a thioglycoside acceptor. The resulting disaccharide, now containing a thioethyl group, can then be activated for a further glycosylation step. arabjchem.org
Comparison with Other Promoters (e.g., AgOTf)
This compound is often compared to other silver-based promoters, most notably silver trifluoromethanesulfonate (B1224126) (AgOTf). nih.govnih.gov While both are effective, AgBF₄ presents some practical advantages.
A significant benefit of AgBF₄ is that it does not typically require azeotropic dehydration before use, unlike AgOTf which often needs to be freshly activated. arabjchem.orgnih.govnih.gov This simplifies the experimental procedure. In terms of reactivity and yield, AgBF₄-promoted glycosylations are often comparable to, and in some cases better than, those promoted by AgOTf. nih.gov For example, in certain couplings, reactions with AgBF₄ gave slightly higher yields than with AgOTf. nih.gov However, the choice of promoter can influence the stereoselectivity of the glycosylation. dovepress.com
Table 2: Comparison of AgBF₄ and AgOTf in Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Yield (%) |
|---|---|---|---|
| S-Benzoxazolyl (SBox) glucoside | Glycosyl alcohol | AgBF₄ | 92 |
| S-Benzoxazolyl (SBox) glucoside | Glycosyl alcohol | AgOTf | 90 |
| S-Thiazolinyl (STaz) glucoside | Glycosyl alcohol | AgBF₄ | 75 |
Data represents selected examples from comparative studies. nih.gov
Cross-Coupling Reactions
This compound also finds application as a promoter in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. It can act as an oxidizing agent to induce coupling, likely proceeding through a one-electron oxidation process. arabjchem.org
In the cross-coupling of organozinc compounds, AgBF₄ has been used to promote the reaction between alkyl groups and o-methoxy-substituted aryl groups. arabjchem.org The detection of metallic silver in the reaction mixture supports a mechanism involving the reduction of Ag(I) to Ag(0). arabjchem.org The mild nature of AgBF₄ in these reactions can lead to good yields of the cross-coupled products. arabjchem.org For example, the reaction of triorgano-zincates with AgBF₄ has been demonstrated to yield cross-coupled products. researchgate.net
Furthermore, AgBF₄ has been shown to be superior to other silver salts like AgOTf or silver perchlorate (AgClO₄) in certain cross-coupling reactions, providing higher yields due to the reduced interference from the tetrafluoroborate anion.
Allylation Reactions via Carbocations
This compound is effective in promoting allylation reactions that proceed through carbocationic intermediates. A key strategy involves the reaction of β-bromo ethers with allyltrimethylsilanes in the presence of AgBF₄. researchgate.net In this process, the silver ion facilitates the abstraction of the bromide, generating a carbocation. This electrophilic intermediate is then attacked by the nucleophilic allyltrimethylsilane. researchgate.net
The reaction pathway can vary depending on the substrate. For instance, in some cyclic ethers, a direct substitution of the bromine atom by the allyl group is observed. researchgate.net However, with tetrahydropyranyl derivatives, the allylation proceeds exclusively through the formation of an intermediate carboxonium ion, which is generated after the initial debromination is followed by a hydrogen shift. researchgate.net The stability of the carbocation intermediate is a crucial factor; allylic carbocations, where the positive charge can be delocalized over more than one carbon atom, are particularly stabilized and facilitate these reactions. libretexts.org
Formation of 1,6-Diketones from Siloxycyclopropanes
A notable application of this compound in carbon-carbon bond formation is the synthesis of 1,6-diketones from siloxycyclopropanes. scispace.com This reaction represents a β-metal ketone strategy, where AgBF₄ induces an electrophilic ring-opening of the siloxycyclopropane. acs.org The process involves the attack of the Ag⁺ ion on the cyclopropane ring, leading to the elimination of the trialkylsilyl group and the formation of a β-silver ketone intermediate. This intermediate then undergoes dimerization to yield the corresponding 1,6-diketone. scispace.com
The reaction demonstrates high site-selectivity. For example, the reaction of 1-(trimethylsiloxy)bicyclo[4.1.0]heptane with this compound results in the cleavage of the internal cyclopropane bond to produce 1,2-dicyclohexan-2-on-1-ylethane in good yield. scispace.com This desilylative dimerization is efficient and avoids products that would arise from the cleavage of other bonds in the cyclopropane ring. scispace.com
| Siloxycyclopropane Substrate | Product (1,6-Diketone) | Yield (%) | Reference |
|---|---|---|---|
| 1-(Trimethylsiloxy)bicyclo[4.1.0]heptane | 1,2-Dicyclohexan-2-on-1-ylethane | 70 | scispace.com |
| 1-Phenyl-2-(trimethylsiloxy)cyclopropane | 1,4-Diphenyl-1,6-hexanedione | ~60 (inferred) | researchgate.net |
Interflavanoid Bond Formation in Procyanidins
This compound plays a crucial role in the synthesis of proanthocyanidins, a class of polyphenolic compounds, by facilitating the formation of interflavanoid bonds (IFLs). nih.gov Thiophilic Lewis acids like AgBF₄ are used to activate C4-thioethers of flavan-3-ols, making them susceptible to attack by carbon nucleophiles, which leads to the generation of the IFL under neutral conditions. nih.gov This method has been successfully employed to synthesize a range of procyanidin oligomers. nih.gov
The mechanism involves the activation of a C-4 leaving group on a flavan-3-ol (B1228485) unit by AgBF₄, creating a C-4 carbocation. researchgate.net This carbocation is then trapped by the nucleophilic A-ring of another flavan-3-ol unit, forming the characteristic C4→C8 or C4→C6 linkage. researchgate.netnih.gov An important advantage of this method is its ability to control the stereochemistry at the C-4 position, allowing access to procyanidins that are otherwise difficult to synthesize. arabjchem.org For instance, using 3-oxo-flavans, which lack stereochemistry at C-3, the C-2 configuration dictates the stereochemistry at C-4, enabling the synthesis of 3,4-cis procyanidins. arabjchem.org The reaction often requires an excess of AgBF₄, and the observation of a silver mirror suggests a potential oxidative mechanism where Ag(I) is reduced to Ag(0). arabjchem.org The tetrafluoroborate anion is thought to help stabilize the intermediate carbocation. researchgate.netarabjchem.org
Role in Carbon-Heteroatom Bond Formation
This compound is a key promoter for the formation of carbon-heteroatom bonds. researchgate.netresearchgate.net Its effectiveness is largely due to its ability to activate substrates by abstracting halides or assisting in the departure of oxygen and sulfur-based leaving groups. researchgate.netresearchgate.net
Halogen Displacement Reactions
A primary application of this compound in organic synthesis is the promotion of reactions involving halogen displacement. researchgate.netresearchgate.net The high affinity of the silver(I) ion for halides drives these reactions. When AgBF₄ is used, the halide is abstracted from the organic substrate, leading to the precipitation of the insoluble silver halide (e.g., AgCl, AgBr, AgI). researchgate.netresearchgate.net This precipitation is a strong thermodynamic driving force that shifts the reaction equilibrium towards the products, effectively activating the substrate for subsequent nucleophilic attack. researchgate.netresearchgate.net The weakly coordinating nature of the tetrafluoroborate anion (BF₄⁻) is advantageous as it does not typically interfere with the desired reaction. This methodology is widely used to generate cationic intermediates for various transformations and to replace halide ligands in coordination chemistry. researchgate.net
Elimination of Oxygen and Sulfur Leaving Groups
This compound is proficient at activating and promoting the elimination of oxygen and sulfur-containing leaving groups. researchgate.netresearchgate.net Alcohols are generally poor leaving groups, but they can be converted into better leaving groups, such as tosylates or mesylates, which can then be displaced. libretexts.orgyoutube.comyoutube.com Alternatively, Lewis acids like AgBF₄ can be used to activate the C-O bond directly. researchgate.netresearchgate.net For example, AgBF₄ was used to activate hydroxyl groups in the synthesis of ether-linked proanthocyanidins. researchgate.netresearchgate.net The silver ion coordinates to the oxygen atom, facilitating the cleavage of the C-O bond and formation of a carbocation intermediate, which is then trapped by a nucleophile. libretexts.orgyoutube.com
Similarly, AgBF₄ has a strong affinity for sulfur, allowing it to activate thioethers and other sulfur-containing groups. researchgate.netresearchgate.netmasterorganicchemistry.com This has been exploited to activate the benzylic C-S bond in flavan-3-ol analogues for carbon nucleophiles. researchgate.net The activation of sulfur leaving groups is also a key step in the synthesis of procyanidins from 4-thioether derivatives of flavan-3-ols. nih.gov The cleavage of the C-S bond is facilitated by the silver ion, which complexes with the sulfur atom, making it a better leaving group. researchgate.net
Hydride Abstraction
In addition to its role as a Lewis acid, this compound can function as a moderately strong one-electron oxidant, capable of initiating reactions through hydride abstraction. researchgate.netresearchgate.net This property is utilized in certain oxidative coupling reactions. researchgate.netresearchgate.net The Ag(I) ion abstracts a hydride ion (H⁻) from a suitable substrate, generating a carbocation and metallic silver, Ag(0). arabjchem.orgresearchgate.net This process has been suggested in the cross-coupling of organo-zinc compounds and in the synthesis of proanthocyanidins, where the formation of a silver mirror indicates the reduction of Ag(I). arabjchem.org In some cases, hydride abstraction can trigger intramolecular cyclizations, as seen in Pummerer-type reactions where a highly electrophilic species generated in situ can achieve hydride abstraction adjacent to a sulfur atom. libretexts.org
Electron Transfer Processes
This compound is known to participate in and promote reactions involving electron transfer. arabjchem.org Its ability to act as a one-electron oxidant is a key feature in several catalytic processes. arabjchem.org The Ag(I) ion can be reduced to metallic Ag(0), a transformation that often drives or facilitates cross-coupling and other redox-mediated reactions. arabjchem.org
The role of AgBF₄ in redox catalysis is evident in various C-H functionalization and cross-coupling reactions. arabjchem.orgrsc.org It can act as an additive or co-catalyst in systems employing transition metals like rhodium and ruthenium. rsc.orgacs.org For instance, in rhodium(III)-catalyzed C-H activation reactions, AgBF₄ is used to generate the active cationic rhodium species, enabling reactions such as C-H alkenylation and alkylation. rsc.org
A notable example is the ortho-alkylation of phenols and diarylamines with styrenes, which can be catalyzed by AgBF₄. acs.orgnih.gov For less basic substrates like phenothiazines, AgBF₄ provides a superior catalytic system compared to Brønsted or other Lewis acids, likely proceeding through a radical mechanism involving electron hole catalysis. acs.orgnih.gov The reaction demonstrates excellent ortho-selectivity. acs.orgnih.gov
In cross-coupling reactions of organozinc compounds, AgBF₄ can serve as a mild oxidizing agent to induce the reaction. arabjchem.org The detection of metallic silver (Ag(0)) in the reaction mixture supports a mechanism initiated by one-electron oxidation by the Ag(I) ion. arabjchem.org
This compound is also utilized in the field of molecular electronics, specifically in single-molecule electron transfer studies. pnas.org These studies often employ scanning tunneling microscopy (STM) to measure the electrical conductance of a single molecule bridged between two electrodes. pnas.orgualberta.ca
In such experiments, the electrochemical environment is critical. An electrolyte, often consisting of a salt like tetrabutylammonium (B224687) tetrafluoroborate in a solvent such as acetonitrile (B52724), is used to control the redox state of the molecule under investigation. pnas.org A reference electrode, frequently a silver wire, is used to control the potentials of the STM tip and substrate. pnas.org While AgBF₄ itself is not always the primary electrolyte, the principles of using silver ions and tetrafluoroborate anions are central to establishing the electrochemical conditions needed to study electron transfer through single molecules like ferrocene (B1249389) derivatives. pnas.org The study of electron transfer in these systems provides fundamental insights into the transition from stochastic, single-molecule events to deterministic, ensemble-averaged thermodynamic behavior. pnas.org
Spectroscopic and Computational Investigations of Silver Tetrafluoroborate Systems
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for investigating the formation of complexes involving silver tetrafluoroborate (B81430) and for probing the electronic perturbations that occur upon coordination.
The formation of complexes between silver tetrafluoroborate and various unsaturated organic molecules, such as olefins and dienes, is readily identified using IR spectroscopy. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com Studies have shown that this compound forms stable complexes with a variety of olefins, typically with a stoichiometry of AgBF₄·2(olefin). cdnsciencepub.com This has been observed for straight-chain 1-olefins, methyl-substituted ethylenes, and endocyclic monoolefins. cdnsciencepub.comcdnsciencepub.com For instance, in chloroform (B151607) solution, AgBF₄ forms a 1:2 complex with 1-hexene (B165129). acs.org
The interaction is not limited to simple olefins. With 1,3-butadiene, this compound forms two distinct stable complexes: AgBF₄·C₄H₆ and 2AgBF₄·3C₄H₆. cdnsciencepub.com The formation of these complexes is evident from the appearance of new bands in the IR spectrum that are characteristic of the coordinated diene. cdnsciencepub.com Similarly, this compound is known to form complexes with other molecules containing donor atoms, such as acetonitrile (B52724) and calixarene (B151959) derivatives. iaea.orgijcce.ac.ir The synthesis of acetonitrile complexes from metallic silver and nitrosonium salts has been confirmed through IR spectral data. iaea.org In the case of a tetra-tert-butyl-tetrakis(diphenylphosphinoylmethoxy)calix cdnsciencepub.comarene ligand, the formation of a 1:1 metal-to-ligand complex with this compound has been established. ijcce.ac.ir
The primary diagnostic feature in the IR spectra of this compound-olefin complexes is the significant shift of the C=C stretching vibration (ν(C=C)) to a lower frequency. This shift indicates a weakening of the double bond due to the withdrawal of π-electron density by the silver(I) ion. cdnsciencepub.com The magnitude of this shift provides insight into the strength of the silver-olefin interaction.
Upon complexation with AgBF₄, the ν(C=C) of 1-hexene at 1640 cm⁻¹ shifts to approximately 1580 cm⁻¹. acs.orgscispace.commonash.edu A similar effect is seen with 1-pentene (B89616), where the C=C stretch moves from 1635 cm⁻¹ to 1579 cm⁻¹. cdnsciencepub.com For the conjugated diene 1,3-butadiene, the ν(C=C) at 1592 cm⁻¹ is shifted to 1549 cm⁻¹ in both of its this compound complexes. cdnsciencepub.com
Other vibrational modes are also affected. In the 1-pentene complex, the C=C twist out-of-plane deformation shifts from 990 cm⁻¹ to 1028 cm⁻¹, and the CH₂ wag deformation shifts from 910 cm⁻¹ to 953 cm⁻¹. cdnsciencepub.com For the butadiene complexes, the CH₂ wag deformation at 908 cm⁻¹ shifts to 962 cm⁻¹ in the AgBF₄·C₄H₆ complex and to 948 cm⁻¹ in the 2AgBF₄·3C₄H₆ complex. cdnsciencepub.com These shifts collectively confirm the perturbation of the olefin's electronic structure upon coordination to the silver ion. cdnsciencepub.comcdnsciencepub.com
| Olefin | Vibrational Mode | Free Olefin Frequency (cm⁻¹) | Complexed Olefin Frequency (cm⁻¹) | Shift (Δν, cm⁻¹) | Reference |
|---|---|---|---|---|---|
| 1-Hexene | ν(C=C) | 1640 | ~1580 | ~ -60 | acs.orgmonash.edu |
| 1-Pentene | ν(C=C) | 1635 | 1579 | -56 | cdnsciencepub.com |
| 1-Pentene | C=C twist | 990 | 1028 | +38 | cdnsciencepub.com |
| 1-Pentene | CH₂ wag | 910 | 953 | +43 | cdnsciencepub.com |
| 1,3-Butadiene | ν(C=C) | 1592 | 1549 | -43 | cdnsciencepub.com |
| 1,3-Butadiene | CH₂ wag | 908 | 962 (in AgBF₄·C₄H₆) | +54 | cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the electronic environment of nuclei within a molecule, making it invaluable for studying the structural and electronic effects of complexation with this compound.
The complexation of this compound with organic ligands leads to characteristic changes in ¹H and ¹³C NMR chemical shifts. In studies of AgBF₄-olefin complexes, the olefinic protons are observed to be deshielded, resulting in a downfield shift of less than 1 part per million (ppm). cdnsciencepub.com This deshielding is a direct consequence of the withdrawal of electron density from the π-system of the double bond by the silver ion. cdnsciencepub.com
In more complex systems, such as the this compound complex of a phosphinoylmethoxy-calix cdnsciencepub.comarene, ¹H NMR data show a significant downfield shift for the ArCH₂Ar and ArOCH₂P proton signals upon complexation. ijcce.ac.ir This provides strong evidence for an encapsulated structure where the silver ion is located within the hydrophilic cavity formed by the ligand's functional groups. ijcce.ac.ir Similarly, studies on silver(I) complexes with dithio-, diseleno-, and ditelluro-ethers have been characterized using multinuclear NMR, including ¹H, ⁷⁷Se, ¹²⁵Te, and ¹⁰⁹Ag, to probe the solution-state structures and exchange processes. rsc.org The formation of metal-N-heterocyclic carbene (NHC) complexes is confirmed by the disappearance of the acidic imidazolium (B1220033) proton signal in ¹H NMR and the appearance of a characteristic carbene peak in the ¹³C NMR spectrum. researchgate.net
| Proton Type | Free Ligand δ (ppm) | Complex δ (ppm) | Δδ (ppm) | Reference |
|---|---|---|---|---|
| ArCH₂Ar (axial) | 4.75 | 4.86 | +0.11 | ijcce.ac.ir |
| ArCH₂Ar (equatorial) | 3.12 | 3.22 | +0.10 | ijcce.ac.ir |
| ArOCH₂P | 4.01 | 4.33 | +0.32 | ijcce.ac.ir |
Spin-spin coupling constants can also be sensitive to complexation and the surrounding chemical environment. A notable example is the ¹¹B-¹⁹F coupling constant (J) in the tetrafluoroborate anion itself. Studies have shown that the sign of this coupling constant for this compound solutions changes when the solvent is switched from water to acetonitrile. cdnsciencepub.com This phenomenon is attributed to differences in ion-pairing behavior in various solvents; in solvents with lower dielectric constants, more tightly bound ion pairs are formed, which influences the electronic environment of the BF₄⁻ ion and thus the observed coupling constant. cdnsciencepub.com In contrast to salts like sodium tetrafluoroborate, there appears to be no significant solute association in AgBF₄ solutions in water, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. cdnsciencepub.com
In silver(I)-phosphine complexes, the magnitude of the ¹J(³¹P-¹⁰⁷/¹⁰⁹Ag) coupling constant provides information about the geometry at the silver center. unirioja.es For silver(I)-N-heterocyclic carbene complexes, the observation of ¹³C-¹⁰⁹Ag and ¹³C-¹⁰⁷Ag coupling of around 200 Hz for the carbene carbon signal is consistent with direct bonding between the carbene and the silver atom. researchgate.net
Mass Spectrometry
Mass spectrometry is a key analytical technique for determining the mass-to-charge ratio of ions, and it has been effectively applied to the study of this compound systems. This compound has proven to be a superior ionization agent (doping salt) in electrospray ionization mass spectrometry (ESI-MS), particularly for the analysis of polymers that are otherwise difficult to ionize. acs.orgmonash.eduuq.edu.au
In the analysis of labile end-group-containing polystyrene, the use of this compound as a doping salt resulted in an increase in ion count of more than an order of magnitude compared to using sodium iodide. acs.org This enhanced ionization is achieved while minimizing fragmentation of the polymer, allowing for high-quality mass spectra with excellent signal-to-noise ratios. acs.orgmonash.edu This "soft" ionization protocol is crucial for the accurate characterization of complex macromolecules. acs.orgmonash.eduscispace.com
Fast atom bombardment (FAB) mass spectrometry has also been employed to characterize silver(I) complexes. For example, the technique was used to confirm the structure of homoleptic silver(I) complexes with dithio-, diseleno-, and ditelluro-ethers. rsc.org It was also used to identify the mass of a silver-calixarene complex, where the peak corresponding to the complex minus the tetrafluoroborate anion ([M-BF₄]⁺) was observed at m/z 1613.2. ijcce.ac.ir
Computational Chemistry and Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating systems involving this compound (AgBF₄). DFT calculations provide deep insights into reaction mechanisms, the nature of intermolecular interactions, and the fundamental electronic and geometric properties of molecules and clusters. These computational approaches complement experimental findings, offering a molecular-level understanding that is often inaccessible through experimentation alone.
Mechanistic Insights and Reaction Pathway Elucidation
DFT calculations are frequently employed to unravel the complex mechanisms of reactions where this compound acts as a catalyst or reagent. By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states, intermediates, and the most energetically favorable routes.
A notable application is in the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts, where AgBF₄ is used. acs.orgnih.gov A combined approach using in situ NMR spectroscopy and DFT calculations challenged an initially proposed "regioselective mechanism". acs.org The investigation revealed that while a cyclic carbinolamine intermediate is formed, an alternative, unproductive reaction pathway can lead to isotope scrambling. acs.orgnih.gov DFT calculations showed that these competing pathways are linked by a thermodynamically controlled cyclic 1,3-oxazetidine (B3055997) intermediate. acs.orgnih.gov These computational insights were crucial for understanding the reaction's peculiarities and defining its synthetic scope. acs.orgnih.gov
DFT has also been used to clarify the role of silver salts, including AgBF₄, as additives in transition metal-catalyzed C–H activation reactions. rsc.org These calculations help to propose plausible mechanisms by which the silver salt activates the pre-catalyst. rsc.org For instance, in iridium-catalyzed C-H alkenylation, DFT can model how the addition of a silver salt like AgSbF₆ facilitates the removal of chloride ligands to generate the active catalytic species. rsc.org While this example uses a different silver salt, the principle of using DFT to understand the role of the silver cation and the weakly coordinating anion is directly applicable to AgBF₄-mediated reactions.
The table below summarizes the key intermediates and their calculated properties in the formation of Z-1-benzylidene-4-methyl-5-phenyl-1,2,4-triazolinium (a triazolinium salt), as elucidated by DFT calculations. acs.org
| Intermediate/Product | Isomer | Relative Energy (kJ mol⁻¹) | Key Finding |
| Product | Z-isomer | 0 | Preferred isomer due to steric repulsion |
| Product | E-isomer | +39.2 | Energetically disfavored |
| Intermediate | 1,3-oxazetidine | - | Connects productive and unproductive pathways |
| Data derived from DFT calculations on related triazolinium salt formation. acs.org |
Studies of Silver Cluster Interactions with Substrates
DFT is a powerful method for studying the non-covalent interactions between silver clusters and various substrates, which is fundamental to understanding nanoparticle stabilization and catalytic activity.
One study investigated the interaction between silver nanoparticles and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate. nih.govdntb.gov.ua DFT calculations were used to model the interaction between a silver nanocluster and the ionic liquid. The optimized structure revealed that the anionic part of the ionic liquid, the tetrafluoroborate (BF₄⁻) anion, surrounds the silver cluster. nih.gov This finding was supported by calculated IR frequency data and a considerable attractive interaction energy, explaining the stabilization mechanism of the silver nanoparticles by the ionic liquid. nih.gov
In another significant application, DFT was used to examine the interactions between small silver clusters (containing one, three, and five atoms) and various monosaccharide molecules (glucose, ribose, erythrose, and glyceraldehyde) to understand their role as reducing agents in the green synthesis of silver nanoparticles. acs.orgnih.gov The calculations determined the most stable geometries and interaction energies for the silver cluster-monosaccharide complexes. acs.orgnih.gov It was found that complexes with three- and five-atom silver clusters were thermodynamically more favored than those with a single silver atom. acs.org The results indicated that glyceraldehyde exhibited the strongest interactions and lowest formation energies, suggesting it is the most efficient reducing agent among the tested monosaccharides. acs.orgnih.gov
The following table presents the calculated interaction and formation energies for complexes of three-atom silver clusters (3Ag) with different monosaccharides. acs.orgnih.gov
| Complex | Interaction Energy (ΔE_int) (kcal/mol) | Formation Energy (ΔE_BE) (kcal/mol) |
| 3Ag_d-glyceraldehyde | -8.4 | -3.7 |
| 3Ag_d-erythrose | -7.2 | -0.1 |
| 3Ag_d-ribose | -6.5 | 0.9 |
| 3Ag_d-glucose | -5.4 | 1.1 |
| Data sourced from computational modeling studies. acs.orgnih.gov |
Furthermore, DFT calculations have been instrumental in understanding the gas-phase reactivity of silver nanoclusters. In a study on a mixed silver hydride borohydride (B1222165) nanocluster, [Ag₃(μ₃-H)(μ₃-BH₄)L₃]BF₄ (where L is a diphosphine ligand), DFT revealed how the loss of a ligand initiates a change in the cluster's geometry. rsc.org This geometric shift facilitates the subsequent decomposition of the borohydride (BH₄⁻) ligand, providing a direct link between different types of silver nanoclusters. rsc.org
Predictions of Geometric and Electronic Structures
DFT calculations are essential for predicting the geometric and electronic structures of molecules and clusters containing this compound, providing fundamental data that underpins their reactivity and properties.
Computational studies have successfully predicted the stable conformations of silver clusters. For instance, research has shown that for clusters with three to six silver atoms, planar conformations are generally more stable than nonplanar ones. acs.org A study on a five-atom silver cluster found a planar structure to be 13.90 kcal/mol more stable than its nonplanar counterpart. nih.gov These predictions of optimized geometries are crucial for understanding how these clusters will interact with substrates. acs.orgnih.gov
In the context of silver nanoparticles stabilized by 1-butyl-3-methylimidazolium tetrafluoroborate, DFT calculations provided the optimized structure of the composite, showing the tetrafluoroborate anion enveloping the silver nanocluster. nih.gov Density of States (DOS) calculations further illuminated the electronic structure, revealing that the HOMO-LUMO gap of the silver cluster-ionic liquid composite is significantly smaller than that of the ionic liquid alone, which has implications for the material's electronic properties. nih.gov
DFT is also used to determine the structure of complex silver clusters in the solid state, complementing experimental data from X-ray crystallography. For the [Ag₃(μ₃-H)(μ₃-BH₄)LPh₃]BF₄ cluster, DFT calculations were used in conjunction with experimental analysis to understand its structure and reactivity. rsc.org The calculations helped to rationalize the observed bond lengths and angles within the trinuclear silver core and its surrounding ligands. rsc.org
The table below shows a comparison of predicted stabilities for different conformations of a five-atom silver cluster.
| Ag₅ Cluster Conformation | Relative Energy (kcal/mol) | Stability |
| Planar (Most Stable) | 0.00 | Highest |
| Second Most Stable | +5.72 | Intermediate |
| Nonplanar (Least Stable) | +13.90 | Lowest |
| Data derived from DFT calculations. nih.gov |
Applications in Materials Science and Emerging Technologies
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. The tunability of their structure and function makes them promising candidates for a wide range of applications.
While silver nitrate (B79036) is a more common precursor for the synthesis of silver-based MOFs, silver tetrafluoroborate (B81430) serves as a valuable reagent in this field, primarily owing to its catalytic activity and its ability to facilitate anion exchange reactions. google.comwikipedia.org In organic synthesis, silver tetrafluoroborate is recognized for its utility as a catalyst in various reactions. google.com This catalytic nature can be harnessed in the formation of MOFs, potentially influencing the kinetics of framework assembly and the final topology of the structure.
The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, a characteristic that is often exploited in coordination chemistry. wikipedia.org In the context of MOF synthesis, the use of this compound can allow for the introduction of the Ag(I) cation while minimizing interference from the counter-ion in the coordination of the metal center to the organic linkers. This can be particularly advantageous when precise control over the coordination environment is required to achieve a desired framework structure.
Furthermore, this compound is utilized in salt exchange reactions, which can be a strategic approach in the design of complex MOFs. google.com This allows for the metathesis of ligands or counter-ions, providing a pathway to functionalize or modify the properties of the resulting framework.
The incorporation of silver(I) ions into the structure of MOFs imparts unique functionalities to the material, most notably in the realm of antimicrobial applications. Silver-based MOFs can act as "reservoirs" for the controlled and sustained release of bactericidal Ag⁺ ions. researchgate.net This is a significant advantage over the use of silver nanoparticles, where the release of silver ions can be uncontrolled and potentially lead to cytotoxicity. rsc.org
The antibacterial mechanism of silver-based MOFs involves the gradual release of Ag⁺ ions, which can then interact with bacterial cell membranes, disrupt cellular processes, and inhibit DNA replication, ultimately leading to bacterial cell death. researchgate.net The stability of the MOF structure allows for a prolonged antibacterial effect. researchgate.net
| MOF System | Key Finding | Potential Application |
|---|---|---|
| Silver(I) MOF embedded in polylactic acid membranes | Demonstrated effective bacterial killing through the steady release of Ag⁺ ions and generation of reactive oxygen species. rsc.org | Antibiotic-free materials for environmental sterilization and public healthcare. rsc.org |
| Ag₃(3-phosphonobenzoate) MOF | Showed sustainable release of Ag⁺ with high bactericidal activity against multiple bacterial strains. researchgate.net | Topical antibacterial therapy. researchgate.net |
| [{Ag(H₂btc)}{Ag₂(Hbtc)}]n | Exhibited high performance in the photocatalytic degradation of methylene (B1212753) blue. researchgate.net | Wastewater treatment. researchgate.net |
Green Chemistry and Sustainable Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound is finding its place within this paradigm, particularly through its potential integration into innovative and sustainable manufacturing technologies.
Flow chemistry and microreaction technology are at the forefront of green and sustainable synthesis, offering numerous advantages over traditional batch processing. nih.govbeilstein-journals.org These technologies utilize continuous-flow systems with small-scale reactors, which can lead to improved reaction control, enhanced safety, higher yields, and reduced waste generation. nih.gov
While specific, detailed examples of the large-scale integration of this compound into industrial flow chemistry processes for sustainable synthesis are still emerging, the principles of this technology are highly relevant to its application. The use of microreactors can be particularly beneficial for reactions involving silver compounds, as it allows for precise control over reaction parameters, which can be crucial for controlling the formation of silver-containing materials, such as nanoparticles. researchgate.net The production of silver nanoparticles via microreactor technology has been shown to be a more environmentally friendly approach compared to conventional batch synthesis due to lower energy consumption and reduced need for cleaning agents. researchgate.net
The catalytic properties of this compound make it a candidate for use in continuous-flow catalytic systems. google.com Immobilizing a silver-based catalyst within a microreactor can enable efficient and reusable catalytic processes, aligning with the green chemistry principle of catalysis. Furthermore, ionic liquids containing the tetrafluoroborate anion have been investigated in flow reactor systems, demonstrating the compatibility of this anion with continuous-flow processing. rsc.org The integration of this compound into such systems could pave the way for novel and sustainable synthetic routes.
| Advantage | Description | Relevance to this compound |
|---|---|---|
| Enhanced Safety | Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. nih.gov | Beneficial for handling silver compounds and managing reaction energetics. |
| Improved Process Control | Precise control over temperature, pressure, and reaction time leads to higher selectivity and yield. researchgate.net | Crucial for controlling the synthesis of well-defined silver-containing materials like MOFs and nanoparticles. |
| Reduced Waste | Higher efficiency and selectivity minimize the formation of byproducts. researchgate.net | Aligns with the principles of atom economy and waste prevention. |
| Scalability | Scaling up production is achieved by continuous operation or parallelization of reactors, rather than increasing reactor size. rsc.org | Facilitates the transition from laboratory-scale synthesis to industrial production. |
Advanced Research Topics
Development of Novel Catalytic Systems Utilizing AgBF₄
Silver tetrafluoroborate (B81430) (AgBF₄) has emerged as a versatile catalyst in the development of novel catalytic systems, primarily owing to its unique reactivity profile. Its superior alkynophilicity, stemming from the π-coordination with carbon-carbon triple bonds, makes it an ideal catalyst for alkyne-based organic transformations. rsc.org Researchers have been actively exploring its potential in various reactions, including alkynylation, hydrofunctionalization, cycloaddition, cycloisomerization, and cascade reactions. rsc.org
One notable advancement is the use of AgBF₄ in a silver-catalyzed, highly regio- and stereoselective difunctionalization reaction of terminal alkynes. This method efficiently produces (Z)-β-haloenol acetate (B1210297) derivatives, which are valuable intermediates in organic synthesis. organic-chemistry.orgresearchgate.net The reaction demonstrates high yields and tolerates a wide array of functional groups. organic-chemistry.org
Furthermore, AgBF₄ has been instrumental in one-pot syntheses, such as the formation of polysubstituted pyrroles from alkynoates and amines, where it acts as a catalyst in conjunction with an oxidant. researchgate.net In the realm of C-H activation reactions, silver salts like AgBF₄ are crucial additives. They are used in combination with transition metal catalysts, such as rhodium(III) and iridium(III), to facilitate various C-H functionalization reactions, including alkenylation, alkylation, and arylation. nih.gov
The development of heterogeneous catalytic systems is another promising area. For instance, silica-supported silver nanoparticles, which can be generated from silver salts, have been shown to be effective and recyclable catalysts for Diels-Alder cycloadditions. nih.gov These advancements highlight the ongoing efforts to design more efficient, selective, and sustainable catalytic processes utilizing the unique properties of silver compounds like AgBF₄.
Stereocontrol and Diastereoselectivity in AgBF₄-Catalyzed Reactions
Achieving high levels of stereocontrol is a central goal in modern organic synthesis. Silver tetrafluoroborate has proven to be a valuable catalyst in reactions where the formation of a specific stereoisomer is desired. A prime example of this is the silver-catalyzed difunctionalization of terminal alkynes, which proceeds with high regio- and stereoselectivity to yield (Z)-β-haloenol acetates. organic-chemistry.org In this reaction, AgBF₄ demonstrated superior catalytic performance compared to other metal salts, achieving a 90% yield with phenylacetylene (B144264) as a model substrate. organic-chemistry.org The stereochemical outcome is attributed to the specific coordination of the silver catalyst with the alkyne substrate. organic-chemistry.org
The ability of AgBF₄ to influence stereoselectivity is also evident in its application in the synthesis of complex molecules. For instance, a silver-catalyzed rearrangement/cyclization was a key step in the total synthesis of Amphidinolide F, where it was used to construct two tetrahydrofuran (B95107) rings with specific stereochemistry.
The principles of Lewis acid catalysis are often central to understanding the stereochemical outcomes of these reactions. wikipedia.org When a Lewis acid like AgBF₄ coordinates to a substrate, it can create a rigid, chelated intermediate. This intermediate can then direct the approach of a nucleophile from a less sterically hindered face, leading to a high degree of diastereoselectivity. wikipedia.org This level of control is crucial for the efficient synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry.
Interplay between Lewis Acidity and Redox Properties of AgBF₄
This compound exhibits a fascinating interplay between its Lewis acidic character and its redox properties, which can be harnessed to drive a variety of organic transformations. In many reactions, AgBF₄ functions as a classic Lewis acid, activating substrates by accepting a pair of electrons. wikipedia.org However, its utility often extends beyond simple Lewis acid catalysis.
A compelling example of this dual reactivity is found in the AgBF₄-catalyzed ortho-alkylation of diarylamines and phenols. nih.gov Mechanistic studies of this reaction have revealed the operation of multiple catalytic pathways, including Brønsted acid catalysis, Lewis acid catalysis, and electron hole catalysis. nih.gov The electron-hole-catalyzed pathway highlights the redox activity of Ag(I). This is further supported by the observation of shiny Ag(0) particles in the crude reaction mixtures, indicating that the Ag(I) species has been reduced. nih.gov
The redox potential of AgBF₄ allows it to act as a moderately strong oxidant in solvents like dichloromethane. wikipedia.org This oxidizing ability can be used to generate reactive intermediates. For instance, the oxidation of a neutral organic molecule by Ag(I) can produce a radical cation, which can then undergo further reactions. This concept of amplifying Lewis acidity through oxidation is a burgeoning area of research. rsc.orgresearchgate.net By leveraging the redox activity of a catalyst, it is possible to generate highly reactive, Lewis superacidic species in situ. rsc.orgresearchgate.net This synergistic relationship between Lewis acidity and redox properties opens up new avenues for catalytic reaction design and allows for the development of novel synthetic methodologies.
Q & A
Q. What are the key physicochemical properties of AgBF₄ relevant to synthetic chemistry?
AgBF₄ (molecular weight: 194.67 g/mol) is a hygroscopic, light-sensitive crystalline solid with high solubility in polar solvents like water and acetonitrile. Its Lewis acidity (due to the Ag⁺ ion) makes it effective in catalyzing reactions such as Diels-Alder, Friedel-Crafts, and electrophilic substitutions. The tetrafluoroborate (BF₄⁻) counterion provides stability and weak coordinating ability, enabling AgBF₄ to act as a "soft" Lewis acid in non-aqueous media .
Q. What safety protocols are critical when handling AgBF₄?
AgBF₄ is classified as a corrosive solid (Skin Corr. 1B, UN Hazard Class 8). Essential precautions include:
Q. How is AgBF₄ typically purified for synthetic applications?
Purification involves recrystallization from anhydrous acetonitrile or dichloromethane under inert atmospheres (e.g., argon). Residual moisture is removed via azeotropic distillation with toluene. Purity is confirmed by elemental analysis (Ag⁺ content) and ¹⁹F NMR to verify BF₄⁻ integrity .
Advanced Research Questions
Q. How does AgBF₄ enable selective deprotection in peptide synthesis?
AgBF₄ in trifluoroacetic acid (TFA) selectively cleaves S-Tacm (trimethylacetamidomethyl) or S-Acm (acetamidomethyl) groups from cysteine residues without oxidizing methionine or tryptophan. The mechanism involves Ag⁺ coordinating to sulfur, facilitating acidolytic cleavage. This method was critical in synthesizing porcine brain natriuretic peptide-32 (pBNP-32) .
Q. What strategies optimize AgBF₄-catalyzed Diels-Alder reactions?
- Solvent selection : Use non-coordinating solvents (e.g., CH₂Cl₂) to enhance Ag⁺ Lewis acidity.
- Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions.
- Catalyst loading : 5–10 mol% AgBF₄ achieves >90% yield in cycloadditions. Post-reaction, AgBF₄ is removed via filtration through Celite or ion-exchange resins .
Q. How is AgBF₄ utilized in synthesizing coordination polymers?
AgBF₄ forms cationic polymeric networks with bidentate ligands like 2,3-diphenylquinoxaline. The BF₄⁻ anion’s weak coordination allows ligand bridging, as shown in X-ray structures. For example, AgBF₄ in ethanol with 2,3-diphenylquinoxaline yields catenane complexes, characterized by single-crystal XRD and ¹H NMR .
Q. What analytical methods confirm AgBF₄’s role in reaction mechanisms?
Q. How does AgBF₄ decompose under thermal stress, and what are the implications?
Thermal decomposition (≥200°C) produces AgF and BF₃ gas :
BF₃ is a hazardous gas, necessitating controlled heating in fume hoods. The reaction is leveraged to synthesize AgF, a fluorinating agent .
Q. What are the challenges in using AgBF₄ for air-sensitive reactions?
Q. How does AgBF₄ compare to other Ag⁺ salts (e.g., AgNO₃) in catalysis?
AgBF₄’s weakly coordinating BF₄⁻ enhances cation accessibility, improving catalytic efficiency in polar aprotic solvents. In contrast, AgNO₃’s NO₃⁻ can act as a bridging ligand, altering reaction pathways. For example, AgBF₄ outperforms AgNO₃ in iodonium salt synthesis due to faster ion dissociation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
